LDC000067

Catalog No.
S532662
CAS No.
1073485-20-7
M.F
C18H18N4O3S
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LDC000067

CAS Number

1073485-20-7

Product Name

LDC000067

IUPAC Name

[3-[[6-(2-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22)

InChI Key

GGQCIOOSELPMBB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N

Solubility

Soluble in DMSO (50mg/mL).

Synonyms

3-((6-(2-methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methane sulfonamide, 3-((6-(2-methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, LDC000067, LDC067

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N

Description

The exact mass of the compound (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide is 370.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (50mg/mL).. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LDC000067 is a small molecule compound primarily known for its role as a cyclin-dependent kinase 9 inhibitor. It has gained attention in cancer research due to its ability to selectively inhibit the catalytic activity of cyclin-dependent kinase 9, which is crucial for the regulation of transcription and cell proliferation. The compound is derived from a 2,4-aminopyrimidine scaffold and was identified through a chemical library screening aimed at targeting ATP-binding pockets in kinases. Its structure allows it to exert significant effects on RNA polymerase II activity, enhancing transcriptional pausing and inducing apoptosis in cancer cells .

There is no current information available regarding the mechanism of action of this compound.

  • Sulfonamides can exhibit a range of toxicities depending on the specific structure. They may cause allergic reactions or interfere with specific enzymes [].
  • Aromatic amines can have varying degrees of toxicity and may be harmful upon inhalation, ingestion, or skin contact [].

LDC000067 functions by competitively inhibiting the activity of cyclin-dependent kinase 9, which leads to a decrease in the transcription of genes associated with cell survival and proliferation. The compound's mechanism involves the binding to the ATP-binding site of the kinase, resulting in reduced phosphorylation of RNA polymerase II. This inhibition can lead to a selective reduction in short-lived mRNAs, including those involved in regulating apoptosis and cell cycle progression .

The biological activity of LDC000067 has been extensively studied, particularly its effects on cancer cells. It has demonstrated potent antitumor efficacy by inducing apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound also inhibits the production of inflammatory cytokines and matrix metalloproteinases, which are often upregulated in tumor environments, thereby contributing to its potential as an anti-cancer agent . Additionally, LDC000067 has shown selectivity for cyclin-dependent kinase 9 over other kinases, making it a promising candidate for targeted cancer therapies .

The synthesis of LDC000067 involves several key steps:

  • Formation of Intermediate:
    • A solution of 4,6-dichloropyrimidine is reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and potassium carbonate to yield 4-chloro-6-(2-methoxyphenyl)pyrimidine.
  • Final Product Formation:
    • This intermediate is then reacted with (3-aminophenyl) methanesulfonamide in dimethylformamide at elevated temperatures to produce LDC000067. The final product is purified through ion exchange chromatography and lyophilization .

LDC000067 is primarily explored for its applications in cancer therapy due to its ability to inhibit cyclin-dependent kinase 9. Its selectivity and potency make it a valuable tool for studying transcriptional regulation in cancer cells. Furthermore, it may serve as a lead compound for developing new therapeutic agents targeting other malignancies associated with dysregulated CDK9 activity .

Interaction studies have revealed that LDC000067 effectively inhibits the growth of various tumor cell lines by disrupting CDK9-mediated transcriptional processes. In addition to inducing apoptosis, it also affects the expression levels of several oncogenes and tumor suppressors by modulating RNA polymerase II activity. These interactions underscore its potential as a therapeutic agent that can alter the tumor microenvironment and improve treatment outcomes .

LDC000067 shares similarities with other cyclin-dependent kinase inhibitors but stands out due to its selectivity for CDK9. Below are some similar compounds along with their unique features:

Compound NameMechanism of ActionSelectivityUnique Features
BAY-1143572CDK9 inhibitionHighFirst highly selective clinical inhibitor
AZD-4573CDK9 inhibitionModerateDeveloped for advanced malignancies
FlavopiridolBroad-spectrum CDK inhibitionLowKnown for multiple kinase targets
DRBInhibits transcription elongationLowNon-selective; affects multiple pathways

LDC000067's unique profile lies in its high selectivity for cyclin-dependent kinase 9 over other cyclin-dependent kinases, making it an attractive candidate for targeted cancer therapies without affecting other critical cellular functions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

370.10996162 g/mol

Monoisotopic Mass

370.10996162 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Xue S, Shao Q, Zhu LB, Jiang YF, Wang C, Xue B, Lu HM, Sang WL, Ma JZ. LDC000067 suppresses RANKL-induced osteoclastogenesis in vitro and prevents LPS-induced osteolysis in vivo. Int Immunopharmacol. 2019 Oct;75:105826. doi: 10.1016/j.intimp.2019.105826. Epub 2019 Aug 19. PubMed PMID: 31437791.
2: Xue S, Zhu L, Wang C, Jiang Y, Lu H, Liu Y, Shao Q, Xue B, Sang W, Ma J. CDK9 attenuation exerts protective effects on catabolism and hypertrophy in chondrocytes and ameliorates osteoarthritis development. Biochem Biophys Res Commun. 2019 Sep 10;517(1):132-139. doi: 10.1016/j.bbrc.2019.07.032. Epub 2019 Jul 13. PubMed PMID: 31307784.
3: Wang J, Dean DC, Hornicek FJ, Shi H, Duan Z. Cyclin-dependent kinase 9 (CDK9) is a novel prognostic marker and therapeutic target in ovarian cancer. FASEB J. 2019 May;33(5):5990-6000. doi: 10.1096/fj.201801789RR. Epub 2019 Feb 6. PubMed PMID: 30726104; PubMed Central PMCID: PMC6463912.
4: Löschmann N, Michaelis M, Rothweiler F, Voges Y, Balónová B, Blight BA, Cinatl J Jr. ABCB1 as predominant resistance mechanism in cells with acquired SNS-032 resistance. Oncotarget. 2016 Sep 6;7(36):58051-58064. doi: 10.18632/oncotarget.11160. PubMed PMID: 27517323; PubMed Central PMCID: PMC5295411.
5: Albert TK, Rigault C, Eickhoff J, Baumgart K, Antrecht C, Klebl B, Mittler G, Meisterernst M. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. Br J Pharmacol. 2014 Jan;171(1):55-68. doi: 10.1111/bph.12408. PubMed PMID: 24102143; PubMed Central PMCID: PMC3874696.

Explore Compound Types